methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a thiazine ring, benzyl group, and ester functionalities, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Coupling with Aniline Derivative: The aniline derivative is coupled with the thiazine ring using carbodiimide coupling agents.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(3-BENZYL-6-{[4-(CARBOXY)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE
- ETHYL 4-[(3-BENZYL-6-{[4-(HYDROXY)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE
Uniqueness
ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H27N3O6S |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
methyl 4-[[3-benzyl-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H27N3O6S/c1-3-38-28(36)21-11-15-23(16-12-21)31-29-32(18-19-7-5-4-6-8-19)25(33)17-24(39-29)26(34)30-22-13-9-20(10-14-22)27(35)37-2/h4-16,24H,3,17-18H2,1-2H3,(H,30,34) |
InChI Key |
VDWHHOKAOFZQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.